molecular formula C8H7NO B1675950 Mandelonitrile CAS No. 532-28-5

Mandelonitrile

Cat. No.: B1675950
CAS No.: 532-28-5
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile, also known as benzaldehyde cyanohydrin, is the nitrile form of mandelic acid. It is an organic compound consisting of a benzene ring with an alcohol group and a nitrile group attached. This compound is naturally occurring and can be found in the pits of fruits such as peaches and apricots. It is also present in certain insects and plants, where it serves as a biochemical defense mechanism .

Mechanism of Action

Target of Action

Mandelonitrile primarily targets the enzyme This compound lyase . This enzyme belongs to the family of lyases, specifically the aldehyde-lyases, which cleave carbon-carbon bonds . It plays a crucial role in the metabolism of this compound, catalyzing its dissociation .

Mode of Action

This compound interacts with its target, this compound lyase, to undergo a chemical reaction that leads to its dissociation . This reaction can be catalyzed by the enzyme, leading to the breakdown of this compound into cyanide and benzaldehyde .

Biochemical Pathways

This compound is a key intermediate in the metabolism of the cyanogenic glycosides prunasin and amygdalin . The degradation of this compound by Bacillus sp. follows the Nitralase pathway, leading to the formation of mandelic acid and ammonia .

Pharmacokinetics

It is known that only a small percentage of orally administered this compound is systemically available . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the production of cyanide and benzaldehyde . In certain reactions, such as the hydrogenation of this compound over a Pd/C catalyst, the desired primary amine phenethylamine is produced .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a carbon-supported Pd catalyst in the liquid phase can facilitate the hydrogenation of this compound . Additionally, the presence of certain bacteria, such as Bacillus sp., can influence the degradation of this compound .

Biochemical Analysis

Biochemical Properties

Mandelonitrile interacts with various enzymes and proteins in biochemical reactions. One such interaction involves the enzyme this compound lyase (MDL), which catalyzes the dissociation of this compound . This reaction is part of the Nitralase pathway, leading to the production of mandelic acid and ammonia .

Cellular Effects

This compound can have significant effects on cellular processes. For instance, in the seeds of Prunus Sibirica, this compound is involved in the regulation of seed amygdalin and oil accumulation . It influences cell function by affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, the enzyme this compound lyase (MDL2) catalyzes the dissociation of this compound, a process that is crucial for its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, Bacillus sp. MN1 can degrade this compound completely into mandelic acid and ammonia under optimum conditions within five days of incubation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via the Nitralase pathway, interacting with enzymes such as this compound lyase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mandelonitrile can be synthesized through the reaction of benzaldehyde with sodium cyanide in the presence of sodium bisulfite. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzaldehyde in ethyl acetate and reacting it with a sodium cyanide aqueous solution. The reaction is carried out under controlled pH conditions adjusted by hydrochloric acid. After the reaction, the mixture is allowed to stand and separate, and the upper layer containing ethyl acetate is recovered to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon catalyst, hydrogen gas.

    Hydrolysis: Enzyme this compound lyase.

Major Products:

    Hydrogenation: Phenethylamine.

    Hydrolysis: Benzaldehyde and hydrogen cyanide.

Comparison with Similar Compounds

Mandelonitrile is similar to other cyanohydrins such as phenylacetonitrile and mandelic acid. its unique feature is the presence of both an alcohol group and a nitrile group attached to the benzene ring, which allows it to participate in specific biochemical reactions. Similar compounds include:

This compound’s unique combination of functional groups makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

532-28-5, 10020-96-9, 613-88-7
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Record name Benzeneacetonitrile, .alpha.-hydroxy-
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Record name (2R)-2-Hydroxy-2-phenyl-acetonitrile
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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568 mg
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catalyst
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0.4 mL
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212 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
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436 mg
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reactant
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424 mg
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
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Quantity
70 mL
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Name
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70 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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